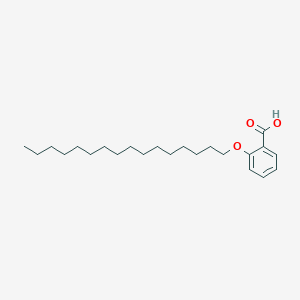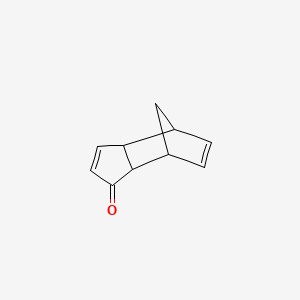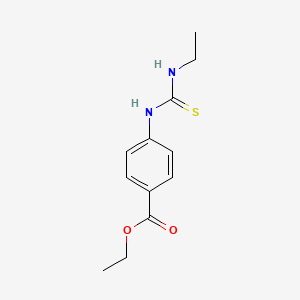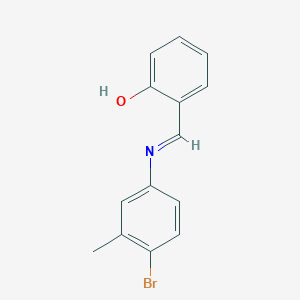![molecular formula C18H17ClN2O5 B11953370 Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 853311-41-8](/img/structure/B11953370.png)
Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with the molecular formula C18H17ClN2O5 This compound is notable for its unique structure, which includes a pyrimidine ring fused with a furan ring and substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-methoxybenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl acetoacetate and urea under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-inflammatory agent. It has shown promise in reducing oxidative stress and inflammation in neuronal cells.
Materials Science: The unique structure of the compound makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines . It also interacts with endoplasmic reticulum chaperones, reducing stress and apoptosis in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound is similar in structure but may have different substituents on the pyrimidine or furan rings.
Triazole-Pyrimidine Hybrids: These compounds share the pyrimidine ring but have a triazole ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
853311-41-8 |
|---|---|
Molecular Formula |
C18H17ClN2O5 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
methyl 4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H17ClN2O5/c1-9-15(17(22)25-3)16(21-18(23)20-9)14-7-6-12(26-14)10-4-5-13(24-2)11(19)8-10/h4-8,16H,1-3H3,(H2,20,21,23) |
InChI Key |
UZICMDGWYAWUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953299.png)

![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)






![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)

![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)


